3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide
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Overview
Description
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide is a ring assembly and an oxadiazole.
Scientific Research Applications
Herbicidal Activity
1,2,4-oxadiazole derivatives, closely related to the specified compound, have been investigated for their potential herbicidal activity. For instance, a study found that certain compounds with similar structures exhibited effective herbicidal properties. This suggests that 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide could potentially be explored for use in weed control and agricultural applications (Liu et al., 2008).
Antimicrobial and Antiprotozoal Properties
The 1,3,4-oxadiazole ring, a feature of the compound , has been synthesized and studied for its antimicrobial properties. Research indicates that derivatives of this compound show potential in combating bacterial infections and could be useful in developing new antimicrobial agents. This points to the possibility that the specified compound may also have similar antimicrobial applications (Al-Wahaibi et al., 2021).
Anticancer Potential
Research into 1,3,4-oxadiazole derivatives has shown that they possess significant anticancer activity. This suggests that 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide could be a candidate for further exploration in the development of anticancer drugs. The structural similarity to compounds that have shown efficacy against various cancer cell lines underscores its potential in this field (Vaidya et al., 2020).
Neuroprotective Effects
Compounds containing the 1,3,4-oxadiazole ring have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. Given the structural similarities, the specified compound may also hold promise as a neuroprotective agent, potentially offering new avenues for the treatment of neurodegenerative disorders (Rehman et al., 2018).
properties
Product Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide |
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Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-14-6-5-12(10-15(14)25-2)18-21-17(26-22-18)8-7-16(23)20-13-4-3-9-19-11-13/h3-6,9-11H,7-8H2,1-2H3,(H,20,23) |
InChI Key |
INMGIBPBZFWYIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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